molecular formula C12H7BrN6O B12750087 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-bromophenyl)- CAS No. 141300-30-3

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-bromophenyl)-

Cat. No.: B12750087
CAS No.: 141300-30-3
M. Wt: 331.13 g/mol
InChI Key: XXSQSZVISHBWJE-UHFFFAOYSA-N
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Description

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-bromophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is known for its unique structural framework, which combines pyrazole, triazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-bromophenyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a pyrazole derivative with a triazole precursor, followed by cyclization to form the pyrimidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control over reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-bromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation. For example, substitution reactions may require polar aprotic solvents and elevated temperatures to achieve high conversion rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can lead to a variety of functionalized compounds, enhancing the versatility of this compound in synthetic chemistry .

Scientific Research Applications

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-bromophenyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-bromophenyl)- involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells . The molecular pathways involved include the disruption of cyclin-CDK complexes and the activation of downstream apoptotic signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-bromophenyl)- lies in its combined structural features and the presence of the bromophenyl group. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

CAS No.

141300-30-3

Molecular Formula

C12H7BrN6O

Molecular Weight

331.13 g/mol

IUPAC Name

10-(4-bromophenyl)-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C12H7BrN6O/c13-7-1-3-8(4-2-7)18-6-15-19-11(20)9-5-14-17-10(9)16-12(18)19/h1-6H,(H,14,17)

InChI Key

XXSQSZVISHBWJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NN3C2=NC4=C(C3=O)C=NN4)Br

Origin of Product

United States

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